molecular formula C29H29N3O3S B5425383 (5Z)-5-(3,4-dimethoxybenzylidene)-2-[4-(diphenylmethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5Z)-5-(3,4-dimethoxybenzylidene)-2-[4-(diphenylmethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B5425383
M. Wt: 499.6 g/mol
InChI Key: PUAGBDQLGKMIBQ-QOMWVZHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(3,4-dimethoxybenzylidene)-2-[4-(diphenylmethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, a piperazine ring, and a benzylidene group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3,4-dimethoxybenzylidene)-2-[4-(diphenylmethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the piperazine and benzylidene groups. Common reagents used in these reactions include thioamides, aldehydes, and piperazine derivatives. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3,4-dimethoxybenzylidene)-2-[4-(diphenylmethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzylidene or piperazine rings are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

(5Z)-5-(3,4-dimethoxybenzylidene)-2-[4-(diphenylmethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical products, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-(3,4-dimethoxybenzylidene)-2-[4-(diphenylmethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce cell death through apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(3,4-dimethoxybenzylidene)-2-[4-(phenylmethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one: A similar compound with a phenylmethyl group instead of a diphenylmethyl group.

    (5Z)-5-(3,4-dimethoxybenzylidene)-2-[4-(methyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one: A derivative with a methyl group on the piperazine ring.

Uniqueness

The uniqueness of (5Z)-5-(3,4-dimethoxybenzylidene)-2-[4-(diphenylmethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diphenylmethyl group enhances its potential interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(5Z)-2-(4-benzhydrylpiperazin-1-yl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3S/c1-34-24-14-13-21(19-25(24)35-2)20-26-28(33)30-29(36-26)32-17-15-31(16-18-32)27(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19-20,27H,15-18H2,1-2H3/b26-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAGBDQLGKMIBQ-QOMWVZHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.